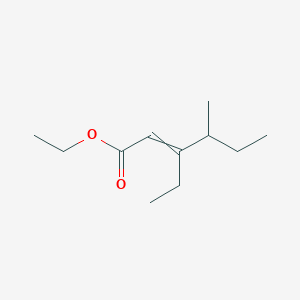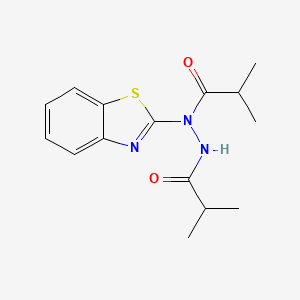![molecular formula C15H11ClN4O2 B14172424 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole CAS No. 384859-49-8](/img/structure/B14172424.png)
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole is a complex organic compound that features a benzodioxole ring fused with a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the methylenedioxy group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzo[1,3]dioxol-5-yl-2-(2-methoxy-benzyl)-2H-tetrazole
- 1-Benzo[1,3]dioxol-5-yl-2-(2-fluoro-benzyl)-2H-tetrazole
- 1-Benzo[1,3]dioxol-5-yl-2-(2-bromo-benzyl)-2H-tetrazole
Uniqueness
5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
CAS No. |
384859-49-8 |
|---|---|
Molecular Formula |
C15H11ClN4O2 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]tetrazole |
InChI |
InChI=1S/C15H11ClN4O2/c16-12-4-2-1-3-11(12)8-20-18-15(17-19-20)10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2 |
InChI Key |
JUXOULQRVOUSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)


![N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide](/img/structure/B14172371.png)
![Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane](/img/structure/B14172374.png)



![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)




